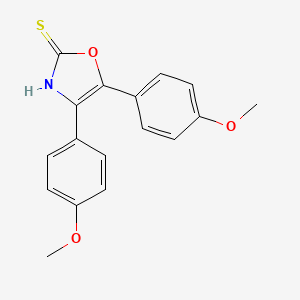

2(3H)-Oxazolethione, 4,5-bis(4-methoxyphenyl)-

Description

Broad Significance of Oxazole (B20620) and Oxazolethione Scaffolds in Chemical Research

The five-membered heterocyclic rings, oxazole and its sulfur analog oxazolethione, are cornerstones in the development of new chemical entities. These scaffolds are present in a wide array of natural products and synthetically developed molecules, exhibiting a broad spectrum of biological activities. nih.govnih.govnih.gov Their prevalence in pharmacologically active agents has made them an attractive platform for medicinal chemists. nih.gov The oxazole nucleus is recognized for its role in anticancer, antimicrobial, anti-inflammatory, and antihyperglycemic agents. nih.gov The inherent chemical properties of these rings, including their ability to participate in various chemical reactions and form non-covalent interactions with biological targets like enzymes and receptors, underscore their significance. nih.gov The versatility of the oxazole scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile. nih.gov

Structural Characteristics and Chemical Importance of the 2(3H)-Oxazolethione Core

The 2(3H)-oxazolethione core is a five-membered heterocyclic system containing oxygen, nitrogen, and a thiocarbonyl group. This arrangement of atoms imparts distinct chemical properties to the molecule. The endocyclic oxygen and nitrogen atoms act as heteroatoms, influencing the ring's electronics and reactivity. The exocyclic sulfur atom of the thiocarbonyl group is a key functional feature, offering a site for various chemical modifications and interactions. The thione moiety can, for instance, undergo S-alkylation, providing a pathway to a diverse range of derivatives. The core structure is relatively planar, which can be a crucial factor in its interaction with biological macromolecules.

To illustrate the typical spectroscopic features of such a core, the following table presents hypothetical data based on related structures.

| Spectroscopic Data | Characteristic Signature |

| Infrared (IR) | Strong absorption band for the C=S (thione) group, typically observed in the region of 1200-1050 cm⁻¹. |

| ¹H NMR | The proton attached to the nitrogen atom (N-H) would exhibit a characteristic chemical shift, often as a broad singlet. |

| ¹³C NMR | The carbon atom of the C=S group would show a distinct signal in the downfield region of the spectrum, typically >180 ppm. |

Rationale for Research Focus on the 4,5-bis(4-methoxyphenyl) Substitution Pattern

The specific attachment of two 4-methoxyphenyl (B3050149) groups at the 4 and 5 positions of the oxazolethione ring is a deliberate synthetic strategy. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which can significantly influence the electronic properties of the phenyl rings and, by extension, the entire molecule. This electronic influence can modulate the compound's reactivity and its potential to interact with biological targets.

The presence of two bulky phenyl groups also introduces steric hindrance, which can affect the molecule's conformation and its ability to bind to specific sites. In medicinal chemistry, such substitutions are often explored to enhance the therapeutic activity of a lead compound. For instance, in the development of antitubulin agents, which are a major class of cytotoxic drugs for cancer treatment, the substitution pattern on phenyl rings attached to a heterocyclic core has been shown to have a profound influence on antiproliferative activity. nih.gov Moving a methoxy group from the para- to the meta-position on a phenyl ring attached to an oxazole core has been reported to cause a drastic reduction in antiproliferative activity, highlighting the importance of the substitution pattern. nih.gov

Furthermore, the 4-methoxyphenyl moiety is a common feature in many biologically active molecules, and its incorporation can lead to favorable interactions within the binding pockets of enzymes or receptors. The rationale for this substitution pattern is thus rooted in the desire to create a molecule with tailored electronic, steric, and pharmacokinetic properties for potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

4,5-bis(4-methoxyphenyl)-3H-1,3-oxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-19-13-7-3-11(4-8-13)15-16(21-17(22)18-15)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMSBYWGDKRLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC(=S)N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400403 | |

| Record name | 2(3H)-Oxazolethione, 4,5-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84589-36-6 | |

| Record name | 2(3H)-Oxazolethione, 4,5-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for the 2 3h Oxazolethione, 4,5 Bis 4 Methoxyphenyl System

Established Synthetic Pathways for 2(3H)-Oxazolethiones

The formation of the 2(3H)-oxazolethione scaffold can be achieved through several reliable synthetic methods. These pathways generally involve the formation of key C-O, C-N, and C=S bonds to construct the heterocyclic ring.

Cycloaddition Reactions Involving Thiocarbonyl Precursors

Cycloaddition reactions represent a powerful tool for the construction of five-membered heterocyclic rings. In the context of 2(3H)-oxazolethiones, these reactions typically involve the [3+2] cycloaddition of a three-atom component with a two-atom thiocarbonyl-containing species. While direct cycloaddition routes to 2(3H)-oxazolethiones are not as commonly reported as for other isomers, related strategies involving the cycloaddition of isothiocyanates with various precursors are well-documented for the synthesis of sulfur-containing heterocycles.

Rhodium-Catalyzed Reactions of α-Diazocarbonyl Compounds with Isothiocyanates

A prominent and versatile method for the synthesis of 2(3H)-oxazolethiones involves the rhodium(II)-catalyzed reaction of α-diazocarbonyl compounds with isothiocyanates. This reaction proceeds through the formation of a rhodium carbene intermediate from the α-diazocarbonyl compound. This highly reactive intermediate then undergoes a subsequent reaction with the isothiocyanate. The mechanism is believed to involve the nucleophilic attack of the sulfur atom of the isothiocyanate on the carbene carbon, followed by an intramolecular cyclization to form the 2(3H)-oxazolethione ring. This method is advantageous due to its efficiency and the ability to tolerate a wide range of functional groups on both the diazocarbonyl compound and the isothiocyanate, allowing for the synthesis of a diverse library of substituted oxazolethiones.

Condensation and Cyclodehydration Routes

Condensation and subsequent cyclodehydration reactions provide a classical yet effective approach to 2(3H)-oxazolethiones. A common strategy involves the reaction of α-hydroxyketones with a source of the thiocarbonyl group. For instance, the reaction of an α-hydroxyketone with a salt of thiocyanic acid, such as potassium thiocyanate (B1210189) or ammonium (B1175870) thiocyanate, in the presence of an acid catalyst can lead to the formation of an intermediate that cyclizes to the desired oxazolethione. The reaction of an α-hydroxyketone with thiophosgene (B130339) (CSCl₂) can also be employed, though the toxicity of thiophosgene necessitates careful handling. These condensation routes are often straightforward to perform and utilize readily available starting materials.

Utility of Specific Precursors in Oxazolethione Formation

The choice of precursors is critical in directing the synthesis towards the desired 2(3H)-oxazolethione product. The following table summarizes key precursors and their roles in the formation of the oxazolethione ring.

| Precursor Class | Specific Example | Role in Synthesis | Resulting Moiety |

| α-Hydroxyketones | 4,4'-Anisoin | Provides the C4-C5-O backbone of the oxazole (B20620) ring. | Forms the 4,5-diaryl substituted oxazole core. |

| Isothiocyanates | Phenyl isothiocyanate | Source of the C2=S and N3 atoms. | Introduces the thione functionality and the N-substituent (if any). |

| α-Diazocarbonyls | 2-Diazo-1,2-bis(4-methoxyphenyl)ethanone | Precursor to the rhodium carbene for reaction with isothiocyanates. | Forms the C4-C5 and C=O (precursor to C-O) part of the ring. |

| Thiocarbonylating Agents | Potassium thiocyanate, Thiophosgene | Reacts with α-hydroxyketones to form the thione and incorporate nitrogen. | Provides the C2=S and N3 components. |

Directed Synthesis Incorporating 4-Methoxyphenyl (B3050149) Moieties

The synthesis of 2(3H)-Oxazolethione, 4,5-bis(4-methoxyphenyl)- specifically requires the incorporation of two 4-methoxyphenyl groups at the 4 and 5 positions of the oxazolethione ring. This is typically achieved by starting with a precursor that already contains this bis(4-methoxyphenyl) motif.

Strategies for Introducing Bis(4-methoxyphenyl) Substituents

The most direct strategy for introducing the bis(4-methoxyphenyl) substituents is to begin with a starting material that already possesses the 1,2-bis(4-methoxyphenyl)ethane backbone. A key precursor that fits this requirement is 4,4'-anisoin (2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone).

Synthesis of 4,4'-Anisoin:

4,4'-Anisoin is readily synthesized via the benzoin (B196080) condensation of 4-methoxybenzaldehyde (B44291) (anisaldehyde). This reaction is typically catalyzed by a nucleophile such as cyanide or a thiamine-derived N-heterocyclic carbene (NHC). The reaction involves the umpolung (reversal of polarity) of one aldehyde molecule, which then acts as a nucleophile and attacks a second aldehyde molecule.

The following table outlines a typical procedure for the benzoin condensation of anisaldehyde.

| Reactant/Reagent | Molar Equivalent | Purpose |

| 4-Methoxybenzaldehyde | 2.0 | Aldehyde precursor |

| Sodium Cyanide | 0.1 - 0.2 | Catalyst |

| Ethanol/Water | - | Solvent |

Conversion of 4,4'-Anisoin to 2(3H)-Oxazolethione, 4,5-bis(4-methoxyphenyl)-:

Once 4,4'-anisoin is obtained, it can be converted to the target oxazolethione through several of the established pathways mentioned earlier.

Reaction with a Thiocyanate Salt: A plausible route involves the reaction of 4,4'-anisoin with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in the presence of a strong acid. The acid protonates the hydroxyl group of the anisoin (B85897), facilitating its departure as water and promoting cyclization with the thiocyanate ion.

Via an α-Diazoketone: An alternative strategy involves the conversion of 4,4'-anisoin to the corresponding α-diazoketone, 2-diazo-1,2-bis(4-methoxyphenyl)ethanone. This transformation can be challenging but could potentially be achieved through the oxidation of anisoin to the corresponding diketone (anisil), followed by the formation of a hydrazone and subsequent oxidation, or through a diazo transfer reaction on a suitable precursor. The resulting α-diazoketone can then be subjected to a rhodium-catalyzed reaction with an isothiocyanate to yield the desired product.

The strategic selection of precursors and reaction pathways is paramount in the successful synthesis of 2(3H)-Oxazolethione, 4,5-bis(4-methoxyphenyl)-. The availability and reactivity of the starting materials, along with the desired purity and yield of the final product, will ultimately guide the synthetic approach.

Regioselectivity and Stereocontrol Considerations in Aryl-Substituted Oxazolethione Synthesis

While 2(3H)-Oxazolethione, 4,5-bis(4-methoxyphenyl)- is a symmetrically substituted molecule, considerations of regioselectivity and stereocontrol are paramount when synthesizing unsymmetrical 4,5-diaryl analogues.

Regioselectivity: The primary determinant of regiochemistry in an unsymmetrically substituted 4,5-diaryl-2(3H)-oxazolethione is the structure of the starting α-hydroxyketone. The synthesis of an unsymmetrical acyloin, for instance, through a crossed acyloin condensation of two different aromatic aldehydes, provides a precursor with defined placement of the distinct aryl groups. The subsequent acid-catalyzed cyclization with a thiocyanate source locks in this arrangement, leading to a single, predictable regioisomer. The challenge, therefore, is shifted to the regioselective synthesis of the α-hydroxyketone precursor itself, which is a well-established field in organic synthesis. For example, the reaction of 4-methoxybenzaldehyde with 4-chlorobenzaldehyde (B46862) under specific condensation conditions would be engineered to produce 2-hydroxy-1-(4-methoxyphenyl)-2-(4-chlorophenyl)ethan-1-one, which would then cyclize to yield 4-(4-chlorophenyl)-5-(4-methoxyphenyl)-2(3H)-oxazolethione.

Stereocontrol: The starting α-hydroxyketone precursor, such as 4,4'-anisoin, possesses a chiral center at the carbon bearing the hydroxyl group. However, during the acid-catalyzed cyclization and subsequent dehydration to form the aromatic 2(3H)-oxazolethione ring, this stereocenter is eliminated. Consequently, the stereochemistry of the final product is not a factor. Stereocontrol becomes a more significant consideration in the synthesis of related saturated or partially saturated heterocyclic systems, such as oxazolidinethiones, where the stereochemical integrity of the precursors can be maintained to produce enantiomerically pure products. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of advanced techniques that reduce reaction times, increase yields, and minimize environmental impact. These green chemistry principles are applicable to the synthesis of the 2(3H)-Oxazolethione, 4,5-bis(4-methoxyphenyl)- system.

The application of non-conventional energy sources like microwave irradiation and ultrasound has proven highly effective in accelerating the synthesis of various heterocyclic compounds. nih.govresearchgate.netnih.govjocpr.commdpi.com These techniques are particularly advantageous for condensation and cyclization reactions that often require prolonged heating under conventional methods.

Microwave-Assisted Synthesis: Microwave heating dramatically reduces reaction times by directly and efficiently heating the solvent and reactants. wjarr.com In the synthesis of 4,5-diaryl oxazolethiones, a mixture of the α-hydroxyketone, thiocyanate salt, and an acid catalyst in a high-boiling polar solvent can be subjected to microwave irradiation, often reducing reaction times from hours to mere minutes and frequently improving product yields. jocpr.com

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound promotes reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the reaction medium. nih.govresearchgate.netmdpi.com This process generates localized hot spots with extremely high temperatures and pressures, enhancing reaction rates and efficiency. nih.gov Sonication can be applied to the synthesis of oxazolethiones to achieve higher yields under milder conditions and in shorter timeframes compared to traditional heating. nih.gov

| Method | Typical Reaction Time | Reported Yield Range | Key Advantages |

|---|---|---|---|

| Conventional Heating | 6-12 hours | 65-80% | Standard laboratory equipment |

| Microwave Irradiation | 5-15 minutes | 85-95% | Rapid heating, significant time reduction, improved yields |

| Ultrasound Irradiation | 30-60 minutes | 80-90% | Enhanced reaction rates at lower temperatures, energy efficiency |

Note: The data presented are illustrative, based on typical improvements reported for analogous heterocyclic syntheses in the literature.

Catalysis is fundamental to the efficient synthesis of the oxazolethione ring, primarily by facilitating the key cyclization and dehydration steps. Both acid and, in some variations, metal catalysts can be employed.

Acid Catalysis: The most common approach relies on acid catalysts such as p-toluenesulfonic acid (p-TSA), sulfuric acid, or glacial acetic acid. The catalyst's role is to protonate the carbonyl oxygen of the α-hydroxyketone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the thiocyanate ion. The catalyst then facilitates the subsequent dehydration of the cyclic intermediate to yield the final aromatic product.

Metal Catalysis: While less common for this specific transformation, transition metal catalysis is a powerful tool in modern heterocyclic synthesis. organic-chemistry.org Catalysts based on copper, palladium, or gold have been extensively used for constructing oxazole rings from various precursors. organic-chemistry.org Adapting these methodologies could offer alternative pathways to oxazolethiones. For instance, a copper catalyst might coordinate with the reactants to lower the activation energy of the cyclization step, potentially allowing the reaction to proceed under neutral or milder conditions than traditional acid catalysis.

| Catalyst Type | Example | Proposed Role in Mechanism |

|---|---|---|

| Brønsted Acid | p-Toluenesulfonic Acid (p-TSA) | Protonation of the carbonyl group, activation for nucleophilic attack, promotion of dehydration. |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Coordination to the carbonyl oxygen, enhancing electrophilicity. |

| Transition Metal (Potential) | Copper(II) Triflate (Cu(OTf)₂) | Coordination with reactants to facilitate ring closure under milder conditions. |

Reaction Mechanisms and Mechanistic Insights for 2 3h Oxazolethiones, 4,5 Bis 4 Methoxyphenyl

Elucidation of Reaction Pathways for Oxazolethione Formation

The construction of the 4,5-diaryl-2(3H)-oxazolethione ring system is a nuanced process that can proceed through various mechanistic avenues. Key to many of these pathways is the in situ generation of highly reactive intermediates that dictate the course of the reaction.

Intermediacy of Thiocarbonyl Ylides and Azomethine Ylides

While direct evidence for the involvement of thiocarbonyl ylides in the synthesis of 2(3H)-oxazolethiones is not extensively documented in readily available literature, their role as reactive intermediates in the formation of other sulfur-containing heterocycles suggests a plausible, albeit less common, pathway. More prominently featured in the synthesis of related nitrogen-containing heterocycles is the azomethine ylide . These 1,3-dipoles are versatile intermediates for the construction of five-membered rings through [3+2] cycloaddition reactions. rsc.orgmdpi.com In the context of 4,5-bis(4-methoxyphenyl)-2(3H)-oxazolethione synthesis, an azomethine ylide could potentially be generated from the reaction of an appropriate precursor, which then undergoes cycloaddition with a suitable dipolarophile containing a C=S bond. The generation of azomethine ylides can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines or the condensation of α-amino acids with aldehydes or ketones. mdpi.com

One proposed route to aziridinomitosene, a related complex molecule, utilizes an intramolecular azomethine ylide cycloaddition. This process begins with the conversion of an oxazole (B20620) to an oxazolium salt, which, upon treatment with cyanide, forms a transient 4-oxazoline intermediate. This intermediate then undergoes an electrocyclic ring opening to generate the azomethine ylide, which subsequently participates in an intramolecular cycloaddition. nih.gov Although this example leads to a different final structure, it highlights the synthetic utility and mechanistic principles of employing azomethine ylides derived from oxazole precursors.

Cyclization and Rearrangement Mechanisms

A more common and well-established method for the synthesis of 4,5-diaryl-2,3-dihydro-1,3-oxazole-2-thiones involves the cyclization of α-hydroxyketone derivatives with a source of the thiocarbonyl group. For instance, the reaction of benzoin (B196080) (an α-hydroxyketone) with thiourea (B124793) can lead to the formation of a related imidazole-2-thione, suggesting that a similar cyclization strategy could be employed for the oxazolethione core.

The general mechanism for such cyclizations often involves the initial formation of an intermediate by the reaction of the α-hydroxyketone with a thiocarbonylating agent. This is followed by an intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group onto an electrophilic carbon, and subsequent dehydration to yield the final heterocyclic ring.

Rearrangement reactions can also play a crucial role in the formation of the final product. While specific rearrangement mechanisms for the synthesis of 4,5-bis(4-methoxyphenyl)-2(3H)-oxazolethione are not detailed in the available search results, rearrangements are a common feature in heterocyclic synthesis, often leading to the most thermodynamically stable isomer.

Mechanistic Investigations of Subsequent Transformations

Once formed, the 2(3H)-oxazolethione ring system can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives. Mechanistic understanding of these subsequent reactions is key to controlling product outcomes.

Conversion of the Thione Group to Related Derivatives

The thione group (C=S) is a versatile functional handle that can be converted into other functionalities. For example, in related 1,3,4-oxadiazole-2(3H)-thione systems, the thione group can participate in Mannich reactions, where it acts as a nucleophile after deprotonation. nih.gov This allows for the introduction of various substituents at the nitrogen atom of the heterocyclic ring. Similar reactivity can be anticipated for 4,5-bis(4-methoxyphenyl)-2(3H)-oxazolethione.

Furthermore, S-alkylation of the thione group is a common transformation. In the synthesis of 1,2,4-triazole-3-thiol derivatives, the thione tautomer can be readily alkylated at the sulfur atom. mdpi.com This transformation provides a pathway to introduce a variety of side chains and can significantly alter the chemical and biological properties of the molecule. The mechanism of this reaction typically involves the deprotonation of the thiol tautomer to form a thiolate anion, which then acts as a nucleophile in a substitution reaction with an alkyl halide.

Ring Transformations and Derivatization Reaction Pathways

The oxazolethione ring itself can be subject to transformations. While specific examples for the 4,5-bis(4-methoxyphenyl) derivative are scarce in the provided results, general principles of heterocyclic chemistry suggest that ring-opening and ring-transformation reactions are plausible. For instance, treatment with nucleophiles could potentially lead to the cleavage of the oxazole ring, providing intermediates for the synthesis of other heterocyclic or acyclic compounds.

Derivatization can also occur at the aromatic rings. The methoxy (B1213986) groups on the phenyl rings are susceptible to electrophilic substitution, although the specific conditions would need to be carefully controlled to avoid reactions at the oxazolethione core.

Computational Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms in organic chemistry. mdpi.com While specific computational studies on the formation of 4,5-bis(4-methoxyphenyl)-2(3H)-oxazolethione were not found in the initial searches, the principles can be applied to understand the potential reaction pathways.

DFT calculations can be used to:

Determine the geometries of reactants, intermediates, transition states, and products. This provides a detailed picture of the structural changes that occur throughout the reaction.

Calculate the activation energies and reaction energies for different proposed pathways. This allows for the identification of the most energetically favorable mechanism.

Analyze the electronic structure of key species. This can provide insights into the nature of bonding and the reactivity of intermediates like ylides.

For example, in the study of 1,3-dipolar cycloaddition reactions, DFT calculations have been used to determine the Gibbs free energy of formation for azomethine ylides and to model the transition states of the cycloaddition step. mdpi.com Such calculations could be instrumental in distinguishing between concerted and stepwise mechanisms and in predicting the regioselectivity and stereoselectivity of the reaction.

A theoretical study on the synthesis of 2,4-diaryl-1,3-selenazoles, which share structural similarities with the target compound, utilized DFT to study the structural and electronic properties of the prepared compounds, demonstrating the utility of computational methods in understanding the properties of such heterocyclic systems. irapa.org

Below is a table summarizing the types of computational data that would be valuable in understanding the reaction mechanisms for 2(3H)-Oxazolethione, 4,5-bis(4-methoxyphenyl)-.

| Computational Parameter | Information Gained | Relevance to Mechanism |

| Optimized Geometries | Bond lengths, bond angles, and dihedral angles of all species. | Provides a 3D visualization of the reaction pathway and confirms the structure of intermediates. |

| Vibrational Frequencies | Confirms that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). | Essential for verifying the nature of calculated stationary points on the potential energy surface. |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determines the rate-determining step and the overall feasibility of a proposed mechanism. |

| Reaction Energy (ΔGr) | The overall energy change of a reaction step. | Indicates whether a step is exergonic (spontaneous) or endergonic (non-spontaneous). |

| Natural Bond Orbital (NBO) Analysis | Provides information about charge distribution and orbital interactions. | Helps to understand the electronic nature of intermediates and the driving forces of the reaction. |

| Frontier Molecular Orbital (FMO) Analysis | Examines the HOMO and LUMO energies and distributions. | Crucial for predicting the reactivity and selectivity in cycloaddition reactions. |

By applying these computational techniques, a deeper and more quantitative understanding of the intricate mechanisms governing the synthesis and reactivity of 4,5-bis(4-methoxyphenyl)-2(3H)-oxazolethione can be achieved, paving the way for future advancements in the chemistry of this important heterocyclic scaffold.

Derivatization and Functionalization of 2 3h Oxazolethione, 4,5 Bis 4 Methoxyphenyl

Modifications at the 2-Position (Thione Group)

The thione group at the 2-position of the oxazole (B20620) ring is a key site for a variety of chemical transformations, owing to its nucleophilic character and the polarizable nature of the carbon-sulfur double bond.

Nucleophilic Additions and Alkylation Reactions

The sulfur atom of the thione group is a soft nucleophile, making it prone to attack by soft electrophiles, a principle guided by the Hard and Soft Acids and Bases (HSAB) theory. researchgate.net This reactivity is prominently exploited in alkylation reactions. For the analogous 4,5-diarylimidazole-2-thiones, S-alkylation is a common and efficient transformation. nih.govresearchgate.net The reaction of 4,5-diarylimidazole-2-thiones with alkyl iodides proceeds readily to yield 2-(alkylthio)-4,5-diarylimidazoles. nih.govresearchgate.net This suggests that 2(3H)-Oxazolethione, 4,5-bis(4-methoxyphenyl)- would readily undergo S-alkylation with various alkylating agents.

In a typical procedure, the oxazolethione is treated with an alkyl halide in the presence of a base to facilitate the formation of the thiolate anion, which then acts as the nucleophile. The choice of base and solvent can influence the reaction's efficiency.

Table 1: Representative S-Alkylation Reactions of Heterocyclic Thiones

| Heterocyclic Core | Alkylating Agent | Product | Reference |

| 4,5-diarylimidazole-2-thione | Alkyl iodide | 2-(Alkylthio)-4,5-diarylimidazole | nih.gov |

| 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-phenylethan-1-one | 2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one | mdpi.comresearchgate.net |

While direct nucleophilic addition to the carbon of the thione group is less common for simple alkylations, it can be a pathway in more complex reactions or with specific types of nucleophiles.

Synthesis of Imino and Related Derivatives

For instance, the synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole has been reported, which involves the reaction of a ketone with thiourea (B124793), suggesting that the core structure can be built with the nitrogen-containing group at the 2-position. nanomedicine-rj.com Another approach could involve the S-alkylation of the thione to form a more reactive 2-(alkylthio) intermediate, which can then be displaced by an amine.

Functionalization of the Heterocyclic Nitrogen (N-3 Position)

The nitrogen atom at the N-3 position of the oxazolethione ring is another potential site for functionalization, particularly through alkylation or acylation reactions. However, there is often a competition between N- and S-alkylation due to the presence of two nucleophilic centers in the ambident anion formed upon deprotonation.

The outcome of the alkylation is often dependent on the reaction conditions and the nature of the electrophile, in accordance with the HSAB principle. Hard electrophiles tend to react at the harder nitrogen atom, while softer electrophiles favor the softer sulfur atom. researchgate.net For example, in the case of oxazolidine-2-thiones, N-alkylation has been observed in Michael additions. libretexts.org Mannich reactions on 1,3,4-oxadiazole-2(3H)-thiones have also been shown to proceed at the ring nitrogen, leading to N-functionalized products. tubitak.gov.tr

Table 2: Regioselectivity in the Alkylation of Heterocyclic Thiones

| Heterocycle | Reaction Type | Position of Functionalization | Reference |

| Oxazolidine-2-thione | Michael Addition | Nitrogen (N-3) | libretexts.org |

| 1,3,4-Oxadiazole-2(3H)-thione | Mannich Reaction | Nitrogen (N-3) | tubitak.gov.tr |

| 4,5-Diarylimidazole-2-thione | Alkylation with alkyl iodide | Sulfur (S-2) | nih.gov |

Transformations Involving the 4,5-bis(4-methoxyphenyl) Substituents

Chemical Transformations on the Methoxyphenyl Rings

The methoxy (B1213986) group (-OCH3) is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. libretexts.orgwikipedia.org This activation is most pronounced at the ortho and para positions relative to the methoxy group. Given that the para position is already substituted, electrophilic attack is expected to occur at the ortho positions (C-3 and C-5) of the methoxyphenyl rings.

Common electrophilic aromatic substitution reactions that could be performed on the methoxyphenyl rings include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgwikipedia.org For example, nitration of 4-methoxybenzaldehyde (B44291) proceeds to introduce a nitro group onto the aromatic ring. mdpi.com

The methoxy group itself can also be a site for chemical transformation. Demethylation to the corresponding phenol (B47542) is a common reaction, which can then open up further avenues for functionalization, such as etherification or esterification.

Role of Aromatic Substituents in Directing Reactivity

The electron-donating nature of the two 4-methoxyphenyl (B3050149) groups has a significant electronic influence on the oxazolethione ring. By pushing electron density into the heterocyclic system, they can enhance the nucleophilicity of both the sulfur and nitrogen atoms, potentially increasing the rate of reactions at these sites.

Integration into Complex Molecular Architectures for Research Exploration

The integration of the 4,5-bis(4-methoxyphenyl)-2(3H)-oxazolethione core into more complex molecular frameworks is a key strategy for developing advanced tools for chemical biology and medicinal chemistry research. The inherent reactivity of the oxazolethione moiety, coupled with the electronic properties of the two methoxyphenyl substituents, allows for its use as a central building block in the design of sophisticated molecular probes and multifunctional derivatives.

The development of investigational chemical probes often relies on the assembly of hybrid scaffolds that combine a central heterocyclic core with various functional motifs. The 4,5-bis(4-methoxyphenyl)-2(3H)-oxazolethione skeleton is a promising candidate for this purpose due to its tunable chemical reactivity and potential for bioisosteric replacement of other common heterocyclic systems in drug discovery.

The 2(3H)-oxazolethione moiety can exist in tautomeric equilibrium with its 2-mercaptooxazole form. This allows for selective functionalization at either the sulfur or nitrogen atoms, depending on the reaction conditions and the nature of the electrophile, a concept guided by the Hard and Soft Acids and Bases (HSAB) principle. clockss.orgresearchgate.net Soft electrophiles, such as alkyl halides, tend to react at the soft sulfur atom, leading to S-alkylation. In contrast, hard electrophiles, like acyl chlorides, may favor reaction at the harder nitrogen atom, resulting in N-acylation. This differential reactivity is instrumental in the design of hybrid scaffolds where specific functionalities can be precisely installed.

For instance, the sulfur atom can be derivatized with moieties that act as reporters (e.g., fluorophores) or affinity tags (e.g., biotin). Simultaneously, the nitrogen atom can be functionalized with reactive groups for covalent labeling of biological targets or with pharmacophores to enhance biological activity. The oxazolidinone scaffold, a close structural analog, has been extensively utilized in medicinal chemistry, highlighting the potential of such five-membered heterocyclic rings in the design of bioactive compounds. nih.govrsc.orgbohrium.com

| Probe Component | Functionalization Site on Oxazolethione Core | Potential Moiety | Purpose in Chemical Probe |

| Reporter Group | Sulfur (via S-alkylation) | Fluorescent Dye (e.g., Dansyl, NBD) | Visualization and Quantification |

| Affinity Tag | Sulfur (via S-alkylation) | Biotin, Alkyne or Azide for Click Chemistry | Target Identification and Isolation |

| Reactive Group | Nitrogen (via N-acylation) | Photoaffinity Label (e.g., Benzophenone) | Covalent Target Labeling |

| Pharmacophore | Nitrogen (via N-acylation/alkylation) | Bioactive Small Molecule | Targeting Specific Biological Pathways |

This table illustrates the potential design of hybrid chemical probes based on the 4,5-bis(4-methoxyphenyl)-2(3H)-oxazolethione scaffold.

The synthesis of multifunctionalized derivatives of 4,5-bis(4-methoxyphenyl)-2(3H)-oxazolethione is predicated on the controlled and sequential modification of its reactive sites. The synthetic journey typically begins with the formation of the core oxazolethione ring. A plausible route involves the condensation of 4,4'-dimethoxybenzoin (an α-hydroxyketone) with a source of thiocyanic acid. clockss.orgresearchgate.net

Once the 4,5-bis(4-methoxyphenyl)-2(3H)-oxazolethione core is obtained, a variety of functional groups can be introduced. As previously mentioned, S-alkylation is a common transformation. For example, reaction with a range of alkyl halides in the presence of a base would yield the corresponding 2-(alkylthio)oxazole derivatives. These thioether linkages can be further modified; for instance, oxidation could provide sulfoxides or sulfones, thereby modulating the electronic properties and steric bulk of the substituent.

N-functionalization offers another layer of synthetic versatility. The nitrogen atom of the oxazolethione ring can undergo acylation, sulfonylation, or alkylation. nih.gov For instance, treatment with an acyl chloride or sulfonyl chloride in the presence of a suitable base would lead to the corresponding N-acyl or N-sulfonyl derivatives. These reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of a library of compounds with diverse properties.

Furthermore, the two methoxyphenyl rings at the 4- and 5-positions of the oxazole core can also be subjected to chemical modification, although this typically requires harsher conditions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be employed to introduce additional functional groups onto these aromatic rings, further expanding the chemical space accessible from this scaffold.

| Reaction Type | Reagents and Conditions | Resulting Derivative | Potential for Further Functionalization |

| S-Alkylation | Alkyl halide, Base (e.g., K2CO3) | 2-(Alkylthio)-4,5-bis(4-methoxyphenyl)oxazole | Oxidation of sulfur to sulfoxide (B87167) or sulfone. |

| N-Acylation | Acyl chloride, Base (e.g., Pyridine) | 3-Acyl-4,5-bis(4-methoxyphenyl)-2(3H)-oxazolethione | Cleavage of the acyl group to regenerate the N-H bond. |

| N-Alkylation | Alkyl halide, Strong Base (e.g., NaH) | 3-Alkyl-4,5-bis(4-methoxyphenyl)-2(3H)-oxazolethione | Introduction of a permanent substituent on the nitrogen. |

| Aromatic Nitration | HNO3, H2SO4 | Nitro-substituted methoxyphenyl derivatives | Reduction of the nitro group to an amine for further derivatization. |

This table summarizes key synthetic transformations for the multifunctionalization of the 4,5-bis(4-methoxyphenyl)-2(3H)-oxazolethione scaffold.

The strategic combination of these derivatization reactions allows for the creation of highly complex and multifunctional molecules based on the 4,5-bis(4-methoxyphenyl)-2(3H)-oxazolethione core, paving the way for their exploration in various scientific domains.

Future Research Directions and Advanced Methodologies in Oxazolethione Chemistry

Innovations in Synthetic Strategies for Highly Substituted Oxazolethiones

The synthesis of highly substituted oxazolethiones, particularly those with diverse aryl or alkyl groups at the 4 and 5 positions, remains a key area for future development. While established methods provide access to certain substitution patterns, there is a continuous need for more efficient, versatile, and environmentally benign synthetic routes.

Future synthetic strategies are expected to move beyond traditional condensation reactions. Innovations may include the development of novel multicomponent reactions, where three or more starting materials combine in a single step to generate molecular complexity. This approach offers significant advantages in terms of atom economy and procedural simplicity. Another promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions to introduce the 4,5-diaryl substituents with high regioselectivity. Methodologies analogous to the van Leusen oxazole (B20620) synthesis, which is a powerful tool for constructing the oxazole ring, could be adapted for oxazolethione synthesis by utilizing appropriate sulfur-containing reagents. mdpi.comnih.gov

Moreover, the use of enabling technologies such as microwave-assisted synthesis and flow chemistry is anticipated to play a crucial role. nih.gov These technologies can often lead to dramatically reduced reaction times, improved yields, and better control over reaction parameters, facilitating the rapid generation of libraries of highly substituted oxazolethiones for screening purposes. The development of solid-phase synthesis methodologies would also be a significant advancement, enabling high-throughput synthesis and purification of these compounds.

Development of Asymmetric Synthesis and Chiral Oxazolethiones

The introduction of chirality into the oxazolethione scaffold opens up new possibilities for their application in areas such as asymmetric catalysis and as chiral probes for biological systems. Currently, the asymmetric synthesis of chiral oxazolethiones is a relatively unexplored field. Future research will likely focus on several key strategies to address this.

One major approach will be the development of catalytic asymmetric methods. This could involve the use of chiral catalysts, such as chiral metal complexes or organocatalysts, to control the stereochemical outcome of the ring-forming reaction. mdpi.comnih.govmdpi.com For instance, asymmetric cycloaddition reactions could be a powerful tool for constructing the chiral oxazolethione core with high enantioselectivity. mdpi.com

Another important strategy will be the use of chiral auxiliaries. nih.gov A chiral auxiliary can be temporarily attached to one of the starting materials to direct the stereoselective formation of the oxazolethione ring. Subsequent removal of the auxiliary would then furnish the enantiomerically enriched product. The development of readily available and easily recyclable chiral auxiliaries will be crucial for the practical application of this approach. Furthermore, the synthesis of chiral building blocks derived from the chiral pool, such as amino acids, could be employed to construct chiral oxazolethiones. nih.gov

Advanced Mechanistic Studies using Spectroscopic and Computational Hybrid Approaches

A deep understanding of the reaction mechanisms governing the formation and reactivity of oxazolethiones is essential for the rational design of new synthetic methods and for predicting their chemical behavior. Future research will increasingly rely on a synergistic combination of advanced spectroscopic techniques and computational modeling to elucidate these mechanisms in detail.

In-situ spectroscopic methods, such as ReactIR and process NMR, will be invaluable for monitoring reaction progress in real-time, identifying transient intermediates, and determining reaction kinetics. These experimental data will provide crucial benchmarks for computational studies.

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in mapping out reaction pathways, calculating activation energies, and predicting the structures of transition states. irjweb.comzsmu.edu.uamdpi.comresearchgate.netnih.gov For 2(3H)-Oxazolethione, 4,5-bis(4-methoxyphenyl)-, DFT calculations could be used to investigate its tautomeric equilibrium, exploring the relative stabilities of the thione and thiol forms. nih.govresearchgate.net Such studies can provide insights into the compound's reactivity and potential hydrogen bonding interactions. Combining experimental spectroscopic data with calculated spectral properties (e.g., NMR and IR spectra) will be a powerful tool for confirming the structures of reaction intermediates and products. researchgate.netvensel.org

Exploration of Oxazolethione Scaffolds in Chemical Biology Tool Development

The unique structural and electronic properties of the oxazolethione scaffold make it an attractive candidate for the development of novel chemical biology tools. Future research in this area is expected to focus on harnessing these properties for applications in biological imaging, target identification, and the study of biological processes.

One exciting direction is the development of oxazolethione-based fluorescent probes. By strategic functionalization of the 4,5-diaryl rings with fluorogenic groups, it may be possible to create "turn-on" fluorescent sensors that exhibit enhanced emission upon binding to a specific biological target.

Furthermore, the oxazolethione core could be incorporated into molecules designed for bioorthogonal chemistry. wikipedia.orgnih.govresearchgate.netnih.govkinxcdn.com These are chemical reactions that can occur in living systems without interfering with native biochemical processes. An oxazolethione derivative could be designed to react selectively with a specific functional group that has been introduced into a biomolecule, allowing for its visualization or isolation. The development of novel bioorthogonal reactions involving oxazolethiones would significantly expand the toolbox available to chemical biologists.

Q & A

Q. How can the molecular structure of 2(3H)-Oxazolethione, 4,5-bis(4-methoxyphenyl)- be confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., C–S at ~1.677 Å) and dihedral angles between aromatic rings (e.g., 71.57°–78.60°), which validate planarity and spatial orientation. Refinement protocols (e.g., riding H-atom models) and hydrogen bonding networks (N–H⋯O interactions) further stabilize and define the crystal lattice .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer: A common approach involves refluxing substituted thiosemicarbazides in basic conditions (e.g., NaOH) followed by recrystallization (ethanol/water). Yield optimization (~82%) requires precise control of reaction time (5 hours) and temperature (491–492 K). Monitoring via TLC and purity validation by melting point analysis are critical .

Q. How should researchers handle safety concerns during synthesis?

Methodological Answer: Adhere to protocols for handling reactive intermediates (e.g., acyl chlorides) under fume hoods. Use personal protective equipment (PPE) and follow GHS guidelines for flammables (P210: "Avoid heat/sparks"). Storage in inert atmospheres and waste disposal compliant with lab safety regulations are mandatory .

Advanced Research Questions

Q. How can computational modeling complement experimental data for this compound’s reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Compare computed bond lengths/angles with crystallographic data (e.g., N2=C2 at 1.3326 Å) to validate models. Molecular dynamics simulations may explain solvent effects on crystallization .

Q. What strategies resolve contradictions in biological activity data for oxazolethione derivatives?

Methodological Answer: Systematically vary substituents (e.g., methoxy groups) and correlate structural features (e.g., —N—C=S unit) with bioactivity via SAR studies. Use statistical tools (e.g., ANOVA) to assess reproducibility, and cross-validate using orthogonal assays (e.g., antimicrobial vs. antitumor screens) .

Q. How can green chemistry principles be applied to improve synthesis scalability?

Methodological Answer: Replace traditional solvents (ethanol) with eco-friendly alternatives (e.g., cyclopentyl methyl ether). Explore catalytic methods (e.g., Pd-mediated cross-coupling for aryl substitutions) to reduce waste. Process intensification (e.g., flow chemistry) enhances energy efficiency and yield .

Q. What advanced techniques characterize non-covalent interactions in this compound’s solid state?

Methodological Answer: Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Pair distribution function (PDF) studies via synchrotron X-ray scattering reveal short-range order in amorphous phases. Thermal analysis (DSC/TGA) correlates stability with lattice energy .

Data Analysis & Reporting

Q. How should researchers statistically validate crystallographic data?

Methodological Answer: Report R factors (<0.04), wR values (<0.10), and data-to-parameter ratios (>15:1). Use software like SHELXL for refinement and check for outliers in residual electron density maps. Cross-reference with databases (e.g., Cambridge Structural Database) for bond-length/angle consistency .

Q. What methodologies ensure reproducibility in synthetic protocols?

Methodological Answer: Document reaction parameters (stoichiometry, pH, agitation rate) using FAIR data principles. Publish detailed crystallographic information (CIF files) and raw spectral data (NMR, IR) in supplementary materials. Peer-review checklists (e.g., CRediT) enhance transparency .

Bridging Basic and Advanced Research

Q. How can structural modifications enhance this compound’s application in material science?

Methodological Answer: Introduce electron-withdrawing groups (e.g., nitro) to tune electronic properties for OLEDs. Co-crystallization with charge-transport molecules (e.g., TAZ derivatives) improves thin-film morphology. Characterize via AFM and charge mobility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.